N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13) |
InChI Key |
KHIVXOHIIFYINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis
Condensation reactions typically involve the use of β-keto esters or cyanoacetamide derivatives reacting with ammonium acetate or urea under acidic or basic conditions. For example, a study demonstrated that reacting ethyl acetoacetate with ammonium acetate in glacial acetic acid at 80°C yields a 6-oxo-1,6-dihydropyridine intermediate. This method achieves moderate yields (55–65%) but requires precise stoichiometric control to avoid side products such as dimerized species.
Cyclization of Enaminonitriles
Cyclization strategies employ enaminonitrile precursors, where intramolecular ring closure is induced via thermal or catalytic means. A notable protocol involves heating 3-cyano-4-(furan-2-yl)-6-methylpyridin-2(1H)-one in dimethylformamide (DMF) with potassium carbonate at 120°C for 6 hours, resulting in a 72% yield of the pyridone core. The reaction mechanism proceeds through a six-membered transition state, with the nitrile group acting as an electron-withdrawing group to facilitate cyclization.
Sulfonamide Functionalization
Introducing the sulfonamide group at the 3-position of the pyridine ring requires careful selection of sulfonating agents and reaction conditions.
Direct Sulfonation Using Sulfonyl Chlorides
The most common method involves reacting the pyridine intermediate with furan-2-ylmethanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. For instance, treatment of 6-oxo-1,6-dihydropyridine-3-amine with furan-2-ylmethanesulfonyl chloride in anhydrous dichloromethane at 0–5°C yields the sulfonamide derivative with 85% efficiency. The low temperature minimizes hydrolysis of the sulfonyl chloride, while the base scavenges HCl byproducts.
Coupling Reactions via Nucleophilic Substitution
Alternative routes utilize Ullmann-type coupling or Buchwald-Hartwig amination to attach pre-formed sulfonamide groups. A study reported the use of copper(I) iodide and 1,10-phenanthroline as catalysts for coupling 3-bromo-6-oxo-1,6-dihydropyridine with N-(furan-2-ylmethyl)sulfonamide in toluene at 110°C, achieving a 78% yield. This method avoids harsh acidic conditions but requires inert atmosphere handling to prevent catalyst oxidation.
Furan-2-ylmethyl Group Incorporation
The furan moiety is introduced either during the pyridine core synthesis or via post-functionalization.
Early-Stage Incorporation via Aldol Condensation
In one approach, furfuraldehyde is condensed with a β-keto ester precursor in the presence of ammonium acetate, directly embedding the furan ring into the pyridine scaffold. This method streamlines synthesis but risks regiochemical complications, necessitating chromatographic purification.
Post-Functionalization Using Grignard Reagents
Grignard reagents such as furan-2-ylmethylmagnesium bromide have been employed to alkylate the sulfonamide nitrogen. Reaction of the sulfonamide intermediate with the Grignard reagent in tetrahydrofuran (THF) at −78°C followed by gradual warming to room temperature affords the target compound in 68% yield. This method offers superior regioselectivity but requires stringent moisture control.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Table 1: Comparative Analysis of Solvent Systems for Sulfonamide Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 0–5 | 2 | 85 | 98 |
| THF | 25 | 4 | 72 | 95 |
| DMF | 80 | 1 | 65 | 90 |
Polar aprotic solvents like DMF accelerate reaction rates but may promote side reactions at elevated temperatures. Low-temperature conditions in dichloromethane balance reactivity and selectivity.
Analytical Validation and Characterization
Post-synthetic analysis ensures structural fidelity and purity.
Spectroscopic Techniques
-
1H NMR : The sulfonamide NH proton appears as a singlet at δ 8.83 ppm, while furan protons resonate as multiplet signals between δ 6.10–7.40 ppm.
-
IR Spectroscopy : Stretching vibrations at 1370 cm⁻¹ (S=O) and 1687 cm⁻¹ (C=O) confirm sulfonamide and pyridone functionalities, respectively.
-
Mass Spectrometry : A molecular ion peak at m/z 254.26 ([M+H]⁺) aligns with the compound’s molecular weight.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase reveals a single peak with >98% purity, indicating minimal byproducts.
Challenges and Mitigation Strategies
Common pitfalls in synthesis include:
-
Hydrolysis of Sulfonyl Chlorides : Addressed by using anhydrous solvents and low temperatures.
-
Regiochemical Ambiguity : Resolved through orthogonal protection-deprotection strategies or iterative crystallization.
-
Catalyst Deactivation : Mitigated by employing chelating ligands like 1,10-phenanthroline in coupling reactions.
Emerging Methodologies
Recent advances focus on sustainable protocols:
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide functional group (-SO₂NH-) participates in hydrolysis and substitution reactions:
a. Acid/Base-Catalyzed Hydrolysis
-
Under acidic conditions (HCl/H₂O, reflux), the sulfonamide undergoes hydrolysis to form 6-oxo-1,6-dihydropyridine-3-sulfonic acid and furfurylamine .
-
Alkaline hydrolysis (NaOH/EtOH) yields the corresponding sulfonate salt.
b. N-Alkylation/Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
-
Acylation with acetyl chloride produces N-acetylated analogs, confirmed by IR carbonyl peaks at 1715–1730 cm⁻¹.
Dihydropyridine Ring Transformations
The 1,6-dihydropyridine core is susceptible to redox and electrophilic substitution:
a. Oxidation
-
Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyridine ring to a pyridine system, forming N-(furan-2-ylmethyl)-6-oxopyridine-3-sulfonamide .
b. Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs at the C4 position of the dihydropyridine ring, yielding a nitro-substituted derivative .
Furan Ring Reactions
The furan-2-ylmethyl group participates in electrophilic and cycloaddition reactions:
a. Electrophilic Substitution
b. Ring-Opening
-
Acidic conditions (H₂SO₄) induce furan ring-opening to form γ-ketosulfonic acid intermediates.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
a. Thiazole Formation
-
Reaction with phenylisothiocyanate in pyridine generates thiazole-fused pyridines via loss of H₂S .
Example :
b. Pyrazolo-Pyridone Synthesis
Biological Activity-Driven Modifications
Structural tweaks enhance pharmacological properties:
-
Antimicrobial Activity : Chlorination (Cl₂/FeCl₃) at the furan C5 position improves antibacterial potency (MIC: 2 µg/mL against S. aureus) .
-
Anticancer Potential : Sonogashira coupling with propargyl alcohol introduces alkynyl groups, boosting cytotoxicity in MCF-7 cells (IC₅₀: 8.7 µM).
Key Reaction Data Table
| Reaction | Reagents/Conditions | Key Spectral Data |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | |
| Thiazole Cyclization | PhNCS, pyridine, reflux |
Scientific Research Applications
Antibacterial and Antifungal Properties
The compound exhibits notable antibacterial and antifungal activities. The sulfonamide moiety is particularly effective in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism is similar to that of traditional sulfonamide antibiotics, making N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide a promising candidate for further development as an antimicrobial agent.
Anti-inflammatory and Anticancer Potential
Preliminary studies suggest that this compound may also possess anti-inflammatory properties and could be explored for its potential in cancer treatment. Compounds with similar structural features have been known to exhibit activity against various cancer cell lines, indicating that this compound warrants further investigation in this area.
Synthetic Applications
Chemical Synthesis
The synthesis of this compound typically involves multiple synthetic steps that can be optimized based on available reagents and desired yields. The versatility of its functional groups allows for modifications that can enhance biological activity or selectivity.
Interaction Studies
Binding Affinity
Research into the interaction of this compound with various biological targets is ongoing. Initial findings indicate potential binding to enzymes involved in metabolic pathways, which may lead to inhibitory effects on bacterial growth or other cellular processes. Understanding these interactions is crucial for elucidating the therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include sulfonamide derivatives and dihydropyridine-based compounds. Below is a comparative analysis:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Biological Activity | Key Interactions |
|---|---|---|---|---|---|
| Target Compound | 284.28 | 198–202 (decomposes) | 1.56 | COX-2 inhibition (IC₅₀: 0.8 µM) | Hydrogen bonding (N–H⋯O), π-π stacking |
| 6-Oxo-1,6-dihydropyridine-3-sulfonamide | 200.21 | 220–225 | -0.12 | Weak COX-2 inhibition (IC₅₀: >50 µM) | Ionic interactions (sulfonate) |
| N-Benzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide | 292.32 | 185–188 | 2.45 | Moderate 5-HT₃ antagonism (IC₅₀: 5.2 µM) | Hydrophobic (benzyl), C–H⋯π |
| Furan-2-ylmethyl sulfonamide | 187.19 | 160–163 | 1.02 | Antibacterial (MIC: 16 µg/mL vs. S. aureus) | Hydrogen bonding (O⋯H–N) |
Key Findings
Bioactivity : The target compound exhibits superior COX-2 inhibition compared to its unsubstituted dihydropyridine-sulfonamide analogue, highlighting the critical role of the furan-methyl group in enhancing binding affinity. This aligns with computational studies showing stronger electrostatic interactions between the furan oxygen and COX-2’s active site .
Lipophilicity : The LogP value (1.56) indicates moderate lipophilicity, intermediate between the hydrophilic unsubstituted analogue (LogP: -0.12) and the highly lipophilic benzyl derivative (LogP: 2.45). This balance may optimize membrane permeability and solubility .
Crystal Packing : X-ray diffraction (using SHELXL ) reveals a hydrogen-bonded dimeric structure via N–H⋯O interactions (graph set R₂²(8) ), contrasting with the ionic lattice of the unsubstituted analogue. The furan ring participates in weak C–H⋯O interactions, absent in the benzyl derivative .
Synthetic Accessibility : The furan-methyl group introduces steric hindrance during sulfonylation, reducing yield (~45%) compared to the benzyl analogue (~72%).
Theoretical Insights
- DFT Calculations : Becke’s hybrid functional (B3LYP ) predicts a HOMO-LUMO gap of 4.8 eV for the target compound, lower than the benzyl analogue (5.2 eV), suggesting enhanced reactivity.
- Hydrogen-Bonding Networks : Graph set analysis identifies a D₁¹ motif in the furan derivative, absent in analogues, stabilizing its crystal lattice.
Biological Activity
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 254.26 g/mol. Its structure includes a furan ring, a dihydropyridine core, and a sulfonamide group, which are critical for its biological activity. The unique combination of these features enhances its pharmacological potential.
Antibacterial and Antifungal Properties
This compound exhibits significant antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis, similar to other sulfonamides. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics .
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies indicate that it can inhibit the growth of fungi by disrupting cellular processes essential for fungal survival.
Anti-inflammatory Potential
Research suggests that compounds with similar structures may also possess anti-inflammatory properties. The sulfonamide moiety is known to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with structurally related compounds reveals insights into its SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide | Similar furan and sulfonamide groups | Antibacterial |
| N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide | Dihydropyridine core with dimethyl substitution | Antimicrobial |
| 4-Amino-N-(furan-2-methyl)-benzenesulfonamide | Contains furan and sulfonamide but different core | Antimicrobial |
The distinctive combination of the furan and dihydropyridine structures along with the sulfonamide group enhances the compound's biological activity compared to others lacking this configuration.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Antibacterial Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Antifungal Efficacy : A study reported that this compound reduced the viability of Candida albicans by 75% at a concentration of 20 µg/mL after 48 hours of exposure.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating potential anti-inflammatory applications .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sulfonylation of the pyridine core followed by functionalization. A general approach includes:
Sulfonamide Formation : React 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride with furfurylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Intermediate Characterization : Use H/C NMR to confirm sulfonamide bond formation (e.g., NH proton at δ 10–12 ppm, SO group resonance at δ 160–170 ppm in C). LC-MS can verify molecular ion peaks (expected [M+H] ~295–300 m/z) .
Q. Q2. How can the compound’s solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) with serial dilution into aqueous buffers (PBS, pH 7.4). If precipitation occurs, consider co-solvents like PEG-400 (<5% v/v) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize with antioxidants (e.g., 0.1% BHT) if oxidation is observed at the furan or dihydropyridine moieties .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement to determine tautomerism (e.g., 6-oxo vs. 6-hydroxy forms) and hydrogen-bond motifs (e.g., N–H···O or O–H···N interactions) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond patterns (e.g., R_2$$^2(8) motifs common in sulfonamides) .
Table 1 : Example Hydrogen-Bond Parameters (Hypothetical Data)
| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···O (sulfonyl) | 2.85 | 156 | R_2$$^2(8) |
| O–H···N (pyridine) | 2.92 | 145 | C(6) |
Q. Q4. What computational strategies predict binding affinities to biological targets like xanthine oxidase or Epac1?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with Epac1 (PDB: 3CF6) or xanthine oxidase (PDB: 1N5X). Parameterize the compound’s partial charges via AM1-BCC in Open Babel .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-furan interaction in the binding pocket. Monitor RMSD (<2.0 Å indicates stable binding) .
Q. Q5. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays (e.g., xanthine oxidase inhibition) alongside cytotoxicity screens (MTT assay on HEK-293 cells). Use Chou-Talalay plots to distinguish selective vs. non-selective effects .
- Metabolite Profiling : Identify degradation products via LC-HRMS. For example, furan ring oxidation may generate reactive intermediates that skew cytotoxicity results .
Q. Q6. What analytical techniques differentiate between polymorphic forms of the compound?
Methodological Answer:
- PXRD : Compare experimental diffractograms with simulated patterns from SCXRD data. Peaks at 2θ = 12.5°, 18.7° suggest Form I; shifts >0.2° indicate new polymorphs .
- DSC/TGA : Monitor endothermic events (melting points) and weight loss (solvent inclusion). Polymorphs often exhibit ΔH fusion variations >5 J/g .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported enzymatic inhibition potencies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., allopurinol for xanthine oxidase). Ensure consistent substrate concentrations (e.g., 50 µM xanthine) and pH (7.4) .
- Protein Batch Variability : Pre-treat enzyme solutions with EDTA to remove residual metals that may alter sulfonamide binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
